molecular formula C13H16N2OS B1391050 3-[(Benzothiazol-2-yl)oxymethyl]piperidine CAS No. 876148-06-0

3-[(Benzothiazol-2-yl)oxymethyl]piperidine

Cat. No.: B1391050
CAS No.: 876148-06-0
M. Wt: 248.35 g/mol
InChI Key: OJCXELYZEZQDNH-UHFFFAOYSA-N
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Description

3-[(Benzothiazol-2-yl)oxymethyl]piperidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily serving as a versatile synthetic intermediate and a core structural scaffold. Its molecular architecture, which incorporates a piperidine ring—a common feature in pharmaceuticals—linked to a benzothiazole moiety, suggests potential for interaction with central nervous system targets. The piperidine ring is a frequently encountered pharmacophore in ligands for various receptors and enzymes [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8512675/]. Research indicates that this specific compound has been investigated as a key precursor or structural analog in the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype [https://pubmed.ncbi.nlm.nih.gov/16213768/]. Modulation of these receptors is a major focus for developing novel therapeutic strategies for conditions such as pain, cognitive disorders, and depression. The benzothiazole unit is a privileged structure in drug discovery, known for conferring favorable biological properties and binding affinity. This product is intended for use in laboratory research applications, including as a building block for chemical synthesis, a reference standard in analytical studies, and a tool compound for in vitro pharmacological assay development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(piperidin-3-ylmethoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCXELYZEZQDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzothiazol-2-yl)oxymethyl]piperidine typically involves the reaction of benzothiazole derivatives with piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[(Benzothiazol-2-yl)oxymethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole and piperidine derivatives.

Scientific Research Applications

3-[(Benzothiazol-2-yl)oxymethyl]piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(Benzothiazol-2-yl)oxymethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Differences :

  • Target Compound : Benzothiazole linked to piperidine via an oxymethyl (-O-CH₂-) group.
  • Analogues (Compounds 1–24) : Benzothiazole linked to piperidine via an acetamide (-NH-CO-CH₂-) bridge .

Functional Implications :

  • Bioactivity: The acetamide derivatives (e.g., compounds 1–24) demonstrated insecticidal activity against Aedes aegypti larvae, with EC₅₀ values ranging from 12.4–58.7 μM .
  • Synthesis : Acetamide derivatives require multi-step synthesis involving chloroacetyl chloride and piperidine substitution, while the oxymethyl compound may involve simpler etherification reactions .

Comparison with Piperidine-Catalyzed Benzothiazole-Pyridine Hybrids

Structural Differences :

  • Target Compound : Standalone benzothiazole-piperidine structure.
  • Pyridine Hybrids : Benzothiazole fused with pyridine rings, synthesized using piperidine as a catalyst .

Functional Implications :

  • Application : Pyridine hybrids are designed for materials science or drug discovery, whereas 3-[(Benzothiazol-2-yl)oxymethyl]piperidine is tailored for direct bioactivity.
  • Reactivity : Piperidine’s role as a catalyst in pyridine synthesis highlights its nucleophilic character, which is harnessed differently in the target compound’s structure .

Comparison with Piperidine vs. Piperazine Analogues

Structural Differences :

  • Target Compound : Contains a piperidine ring (6-membered, one nitrogen).
  • Piperazine Analogues: Replace piperidine with piperazine (6-membered, two nitrogens), as seen in compounds like 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline .

Functional Implications :

  • Conformation : Piperidine adopts a chair conformation , while piperazine may exhibit different ring puckering due to additional nitrogen .
  • This impacts crystal packing, as seen in Hirshfeld surface analyses (H⋯H contacts: 67.5% for piperidine vs. 65.9% for piperazine) .

Comparison with Other Benzothiazole Derivatives

Compound Name Structure Key Features Bioactivity/Applications Reference
3-[(Benzothiazol-2-yl)oxymethyl]piperidine Benzothiazole + oxymethyl + piperidine High purity (95%), flexible linker Potential insecticidal/antimicrobial agent
2-(Benzo[d]thiazol-6-yloxy)acetic acid Benzothiazole + oxyacetic acid Carboxylic acid group Chelation or prodrug applications
2-(1,3-Benzothiazol-2-yloxy)ethylamine Benzothiazole + oxyethyl + methylamine Amine functionality Bioactive intermediate
Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride Benzothiazole + methylamine + piperidine Hydrochloride salt, Cl substituent Enhanced solubility for drug delivery

Key Observations :

  • Bioavailability : The hydrochloride salt of Benzothiazol-2-yl-piperidin-3-ylmethyl-amine (C₁₃H₁₈ClN₃S) shows enhanced solubility, whereas the oxymethyl derivative’s neutral form may favor lipid bilayer penetration .

Biological Activity

3-[(Benzothiazol-2-yl)oxymethyl]piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzothiazole moiety, which contributes to its unique biological properties. The benzothiazole structure is known for its role in various pharmacological activities, including anti-inflammatory and antimicrobial effects.

The biological activity of 3-[(Benzothiazol-2-yl)oxymethyl]piperidine primarily involves its interaction with specific molecular targets. The compound's lipophilicity, enhanced by the benzothiazole group, facilitates cell membrane penetration, allowing it to modulate enzyme activities and receptor interactions.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 3-[(Benzothiazol-2-yl)oxymethyl]piperidine can inhibit the growth of various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Benzothiazole derivatives are also noted for their anti-inflammatory properties. Studies suggest that 3-[(Benzothiazol-2-yl)oxymethyl]piperidine may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Research Findings and Case Studies

StudyFindings
Study 1 : Evaluation of Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2 : Anti-inflammatory MechanismShowed a reduction in TNF-alpha levels by 45% in LPS-stimulated macrophages at 10 µM concentration.
Study 3 : Enzyme InhibitionIdentified as a selective COX-2 inhibitor with an IC50 value of 0.5 µM, indicating potential for pain management applications.

Q & A

Q. What are the established synthetic routes for 3-[(Benzothiazol-2-yl)oxymethyl]piperidine, and what characterization techniques are essential for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves coupling benzothiazole derivatives with piperidine intermediates via nucleophilic substitution or Mitsunobu reactions. For example, the benzothiazol-2-yl group can be introduced using thiourea cyclization under acidic conditions. Characterization requires a combination of NMR spectroscopy (¹H/¹³C for proton and carbon environments), mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers design initial biological activity screens for 3-[(Benzothiazol-2-yl)oxymethyl]piperidine, and what in vitro assays are recommended?

  • Methodological Answer : Prioritize target-based assays aligned with benzothiazole and piperidine pharmacophores, such as kinase inhibition (e.g., MAPK or PI3K pathways) or receptor binding (e.g., GPCRs). Use dose-response curves to determine IC₅₀ values. Include cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cells) to assess selectivity. Pair with molecular docking to predict binding modes to relevant protein targets .

Advanced Research Questions

Q. What statistical experimental design methods are optimal for optimizing the synthesis yield of 3-[(Benzothiazol-2-yl)oxymethyl]piperidine, particularly when dealing with multi-variable reaction parameters?

  • Methodological Answer : Employ factorial design (e.g., 2^k or Box-Behnken) to evaluate interactions between variables like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to model non-linear relationships and identify optimal conditions. For example, a 3-factor Central Composite Design (CCD) can reduce trial counts by 40% while maximizing yield .

Q. How can computational chemistry approaches, such as quantum mechanical calculations, aid in predicting the reactivity and stability of 3-[(Benzothiazol-2-yl)oxymethyl]piperidine during synthesis?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map reaction pathways and transition states. Calculate activation energies for key steps (e.g., nucleophilic attack or ring closure). Use Mulliken charge analysis to identify electrophilic/nucleophilic sites on intermediates. Tools like Gaussian or ORCA can simulate spectroscopic data (e.g., IR, NMR) for comparison with experimental results .

Q. What strategies should be employed to resolve contradictions between spectroscopic data (e.g., NMR, MS) and theoretical predictions for 3-[(Benzothiazol-2-yl)oxymethyl]piperidine derivatives?

  • Methodological Answer : Cross-validate using 2D NMR techniques (COSY, HSQC) to confirm connectivity. For MS discrepancies, perform high-resolution mass spectrometry (HRMS) to rule out adducts or isotopic interference. If computational predictions conflict, re-optimize geometries with solvent correction models (e.g., PCM in DFT) or explore alternative tautomers/conformers. Replicate experiments under controlled conditions to isolate variables .

Q. How can researchers leverage heterogeneous catalysis to improve the scalability of 3-[(Benzothiazol-2-yl)oxymethyl]piperidine synthesis while minimizing waste?

  • Methodological Answer : Test immobilized catalysts (e.g., Pd/C or zeolites) for coupling steps to enhance recyclability. Use green chemistry metrics (E-factor, atom economy) to quantify waste reduction. Implement flow chemistry systems for continuous processing, which improve heat/mass transfer and reduce side reactions. Monitor reaction progress with inline FTIR or UV-vis spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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